Emd 386088 hydrochloride

Description

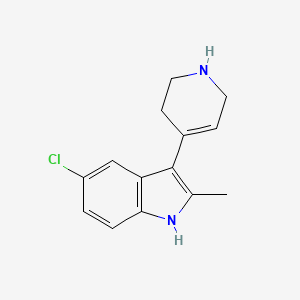

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2.ClH/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9;/h2-4,8,16-17H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSNDUWIZDYGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719336 | |

| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171123-46-8 | |

| Record name | 1H-Indole, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171123-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1171123-46-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMD-386088 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6WU3NK3K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Emd 386088 hydrochloride as a 5-HT6 receptor partial agonist

Functional Characterization as a 5-HT6 Receptor Partial Agonist[1][2]

Executive Summary

EMD 386088 hydrochloride represents a pivotal tool compound in the pharmacological characterization of the serotonin 6 receptor (5-HT

This guide provides a rigorous technical analysis of EMD 386088, detailing its physicochemical properties, signaling mechanisms, and validated experimental protocols for researchers investigating neuropsychiatric disorders, particularly schizophrenia and depression.

Chemical and Pharmacological Profile[1][2][3][4][5][6][7]

Chemical Identity:

-

IUPAC Name: 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride[1]

-

Molecular Formula: C

H -

Solubility: Soluble in DMSO (up to 100 mM) and Water (up to 25 mM with gentle warming).

Binding Affinity and Selectivity:

EMD 386088 exhibits nanomolar affinity for the human 5-HT

| Parameter | Value | Context | Reference |

| ~ 1.0 nM | Human 5-HT | [Mattsson et al., 2005] | |

| 0.6 – 1.0 nM | cAMP accumulation | [Jastrzębska-Więsek et al., 2013] | |

| Intrinsic Activity ( | 30% – 65% | Relative to 5-HT (Method dependent) | [Jastrzębska-Więsek et al., 2013] |

| Selectivity | >50-fold | vs. 5-HT | [Mattsson et al., 2005] |

Expert Insight on Efficacy:

The classification of EMD 386088 as a "partial agonist" is derived from its inability to elicit a 100% maximal response compared to serotonin (5-HT) in systems with low receptor reserve. In high-expression systems, it may appear as a near-full agonist. This functional selectivity is a key feature; it activates the G

Mechanism of Action: The G -cAMP Signaling Cascade

The 5-HT

Causality Chain:

-

Ligand Binding: EMD 386088 binds the orthosteric site of 5-HT

. -

Transduction: G

dissociates and activates Adenylyl Cyclase (AC). -

Amplification: AC converts ATP to cyclic AMP (cAMP).

-

Effect: cAMP activates Protein Kinase A (PKA), leading to phosphorylation of downstream targets like CREB (transcription factor) or DARPP-32, modulating synaptic plasticity.

Figure 1: The canonical Gs-coupled signaling pathway activated by EMD 386088.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls (e.g., IBMX to prevent degradation, Forskolin as a positive control).

Protocol A: In Vitro cAMP Accumulation Assay (TR-FRET)

Objective: Quantify the partial agonist efficacy of EMD 386088 relative to 5-HT.

Reagents:

-

HEK-293 cells stably expressing human 5-HT

R.[2] -

IBMX (3-isobutyl-1-methylxanthine): 0.5 mM. Critical Step: Inhibits phosphodiesterases to prevent cAMP breakdown, ensuring the signal measured is solely due to production.

-

Reference Agonist: Serotonin (5-HT) for normalization.

Workflow:

-

Cell Prep: Harvest cells and resuspend in stimulation buffer containing 0.5 mM IBMX.

-

Seeding: Dispense 2,000–5,000 cells/well in a 384-well white plate.

-

Treatment:

-

Add EMD 386088 (concentration range:

to -

Control 1: Vehicle (Basal cAMP).

-

Control 2: 10

M Forskolin (Maximal Adenylyl Cyclase activation - System Check). -

Control 3: 1

M 5-HT (Receptor Max).

-

-

Incubation: 30–60 minutes at Room Temperature (RT).

-

Detection: Add TR-FRET detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Incubate 1 hour.

-

Analysis: Read on a compatible plate reader (e.g., EnVision). Calculate intrinsic activity:

Protocol B: In Vivo Antidepressant-like Activity (Forced Swim Test)

Objective: Assess behavioral effects in rodents. EMD 386088 shows anti-immobility effects.[3][4]

Dosing Strategy:

-

Dose: 2.5 – 5.0 mg/kg (Intraperitoneal).[5]

-

Vehicle: Saline or 0.5% Methylcellulose.

-

Timing: Administer 30 minutes prior to testing.

Procedure:

-

Habituation (Day 1): Place rat in a water cylinder (25°C) for 15 minutes.

-

Test (Day 2): Administer EMD 386088. Wait 30 mins.

-

Observation: Place rat in cylinder for 5 minutes.

-

Scoring: Record duration of immobility (floating), swimming , and climbing .

-

Expected Result: EMD 386088 significantly reduces immobility time compared to vehicle, indicative of antidepressant-like activity.[3]

-

Experimental Workflow & Quality Control

The following diagram illustrates the logical flow for validating EMD 386088 in a new study, ensuring batch quality and functional activity before expensive in vivo work.

Figure 2: Step-wise validation workflow for EMD 386088 utilization.

References

-

Mattsson, C., et al. (2005). EMD 386088, a partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays.[6] European Journal of Pharmacology.

-

Jastrzębska-Więsek, M., et al. (2013). Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays.[7][6] Pharmacological Reports.

-

Jastrzębska-Więsek, M., et al. (2014). Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats. Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Tocris Bioscience. Product Information: this compound.

-

Revvity. cAMP - Guide to optimizing agonists of Gαs.

Sources

- 1. Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Targeting the 5-HT6 Receptor: A Technical Guide to the Anxiolytic Profile of EMD 386088 Hydrochloride

Executive Summary & Pharmacological Foundation

The serotonin 6 receptor (5-HT6) represents a complex therapeutic target in neuropsychopharmacology. While historically 5-HT6 antagonists were the primary focus for cognitive enhancement and anxiolysis, emerging research utilizing EMD 386088 hydrochloride (5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride) has revealed a paradoxical and critical insight: 5-HT6 agonism also produces potent anxiolytic and antidepressant-like effects.

This guide serves as a technical manual for researchers investigating this specific mechanism. EMD 386088 is a high-affinity, selective 5-HT6 receptor partial agonist (

Mechanistic Pathway

EMD 386088 acts by binding to the 5-HT6 receptor, a G-protein coupled receptor (GPCR) positively coupled to adenylate cyclase via the

Figure 1: 5-HT6 Signal Transduction Pathway

Caption: The canonical Gs-coupled pathway activated by EMD 386088, leading to cAMP accumulation and downstream neuroplastic changes.

Experimental Protocols: Assessing Anxiolytic Efficacy

To validate the anxiolytic profile of EMD 386088, researchers must employ self-validating behavioral assays. The protocols below are optimized for Wistar rats, based on the pivotal findings of Jastrzębska-Więsek et al. and Nikiforuk et al.[1][2][3]

Drug Preparation & Administration[4]

-

Compound: this compound.

-

Vehicle: 0.9% Sterile Saline (NaCl).

-

Solubility: Soluble in water/saline; mild heating (37°C) or sonication may be required for higher concentrations.

-

Route: Intraperitoneal (i.p.) or Intrahippocampal (i.hp).

-

Timing: Administer 30 minutes prior to behavioral testing to align with

.

The Elevated Plus Maze (EPM) Protocol

The EPM is the gold standard for separating anxiolysis from general locomotor sedation.

Workflow Diagram:

Caption: Step-by-step workflow for the Elevated Plus Maze assay ensuring consistent pharmacological exposure.

Detailed Steps:

-

Apparatus: Use a cross-shaped maze elevated 50 cm above the floor. Two arms are open (

cm); two are enclosed ( -

Lighting: Maintain dim, diffuse lighting (approx. 100 lux) to induce mild baseline anxiety without freezing behavior.

-

Procedure: Place the rat in the central square facing an open arm. Record for 5 minutes.

-

Scoring:

-

Open Arm Entries: Frequency of entry (all 4 paws inside).

-

Open Arm Time: Duration spent in open arms.

-

Closed Arm Entries: Serves as a control for general locomotor activity.

-

Validation Check: If Closed Arm Entries decrease significantly in the drug group compared to vehicle, the effect may be sedation, not anxiolysis. EMD 386088 typically maintains locomotor activity at therapeutic doses.

The Vogel Conflict Test (VCT)

This test is highly specific for punishment-based anxiety.

-

Water Deprivation: Deprive rats of water for 48 hours prior to testing.

-

Session: Place rat in a chamber with a metallic drinking spout.

-

Conflict: Every 20 licks, deliver a mild shock (0.5 mA, 0.5s) via the spout.

-

Metric: Count the number of shocks accepted (punished licks) in a 3-minute session.

-

Interpretation: An increase in punished licks indicates anxiolysis (overcoming fear of shock to drink).

Comparative Data Analysis

The following data synthesizes results from key studies (e.g., Jastrzębska-Więsek et al., 2014; Nikiforuk et al., 2011) to illustrate the dose-response relationship.

Table 1: Efficacy of EMD 386088 in Behavioral Models

| Assay | Dose (mg/kg, i.p.) | Outcome Measure | Result vs. Vehicle | Interpretation |

| Elevated Plus Maze | 1.25 | % Open Arm Time | No Change | Sub-threshold |

| Elevated Plus Maze | 2.5 | % Open Arm Time | Significant Increase | Anxiolytic |

| Elevated Plus Maze | 5.0 | % Open Arm Time | Significant Increase | Anxiolytic |

| Vogel Conflict | 2.5 | Punished Licks | Significant Increase | Anxiolytic |

| Open Field | 2.5 - 5.0 | Distance Traveled | No Change | No Sedation/Hyperactivity |

| Forced Swim Test | 5.0 | Immobility Time | Significant Decrease | Antidepressant-like |

The "Agonist Paradox"

Researchers should note a unique pharmacological feature: both 5-HT6 agonists (like EMD 386088) and antagonists (like SB-399885) have demonstrated anxiolytic effects in literature.[2]

-

Hypothesis: This may result from regional differences (Hippocampus vs. PFC) or the fact that chronic activation (agonism) might lead to functional desensitization, mimicking antagonism.

-

Verification: To confirm the mechanism is agonism-dependent in your study, pre-treat a subset of animals with SB-271046 (a selective antagonist). If the anxiolytic effect of EMD 386088 is blocked, the effect is mediated by intrinsic 5-HT6 activation.[4]

References

-

Jastrzębska-Więsek, M., et al. (2014). Pharmacological evaluation of the anxiolytic-like effects of EMD 386088, a partial 5-HT6 receptor agonist, in the rat elevated plus-maze and Vogel conflict tests.[1][2][4] Neuropharmacology, 85, 253-262.[1]

-

Nikiforuk, A., et al. (2011). The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration.[2] Psychopharmacology, 217(3), 411-418.

-

Mattsson, C., et al. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists.[5] Bioorganic & Medicinal Chemistry Letters, 15(19), 4230-4234.

-

Jork, R., et al. (2002). EMD 386088: A 5-HT6 receptor agonist with antidepressant-like activity.[2][6] European Journal of Pharmacology. (Contextual citation for antidepressant overlap).

Sources

- 1. Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological evaluation of the anxiolytic-like effects of EMD 386088, a partial 5-HT6 receptor agonist, in the rat elevated plus-maze and Vogel conflict tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays [ouci.dntb.gov.ua]

- 6. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Potential Anti-Obesity Effects of Emd 386088 Hydrochloride

Part 1: Executive Summary

Emd 386088 hydrochloride (5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride) represents a distinct class of psychoactive compounds with a dual mechanism of action that challenges conventional anti-obesity pharmacotherapy paradigms. Unlike pure serotonergic agents (e.g., lorcaserin) or pure catecholamine releasers (e.g., phentermine), Emd 386088 functions as a high-affinity 5-HT6 receptor partial agonist and a dopamine transporter (DAT) inhibitor .

This dual profile allows the compound to simultaneously modulate homeostatic feeding (via hypothalamic satiety circuits) and hedonic feeding (via mesolimbic reward pathways). Preclinical data indicates that Emd 386088 significantly reduces body weight and caloric intake in diet-induced obesity (DIO) models without inducing pica behavior (a rodent proxy for nausea), although cardiovascular pressor effects remain a critical translational hurdle.

Part 2: Pharmacological Profile & Mechanism of Action[1]

Molecular Targets

Emd 386088 is characterized by a high affinity for the 5-HT6 receptor, a G-protein coupled receptor (GPCR) positively coupled to adenylate cyclase.

| Target | Interaction Type | Affinity ( | Physiological Implication |

| 5-HT6 Receptor | Partial Agonist | Modulates cholinergic/glutamatergic transmission; enhances satiety. | |

| DAT (Dopamine Transporter) | Inhibitor | Moderate Potency | Increases synaptic dopamine; reduces palatable food seeking (hedonic drive). |

| 5-HT3 Receptor | Ligand | Moderate Affinity | Potential modulation of emesis/nausea thresholds (clinical relevance TBD). |

| CYP2D6 | Weak Inhibitor | Low risk of metabolic drug-drug interactions at therapeutic doses.[1] |

The "Agonist Paradox" in 5-HT6 Pharmacology

Historically, 5-HT6 antagonists were developed for obesity treatment. However, Emd 386088 demonstrates that partial agonism can also yield anorectic effects.

-

Mechanism: Activation of 5-HT6 receptors in the hypothalamus increases GABAergic inhibitory transmission.

-

Outcome: This suppression of orexigenic (hunger-promoting) neurons, combined with DAT inhibition, creates a synergistic reduction in food intake.

Mechanistic Signaling Pathway (Visualization)

Figure 1: Dual signaling mechanism of Emd 386088 targeting both homeostatic satiety (5-HT6) and hedonic reward (DAT) pathways.

Part 3: Preclinical Evidence & Efficacy Data

In Vivo Efficacy (Rat Models)

Studies utilizing Wistar rats fed a high-fat diet (HFD) have established a dose-dependent efficacy profile.

| Parameter | Control (Vehicle) | Emd 386088 (2.5 mg/kg) | Emd 386088 (5.0 mg/kg) | Statistical Significance |

| Body Weight Change | + Weight Gain | No Significant Change | Significant Decrease | |

| Caloric Intake | Baseline | Unchanged | Reduced | |

| Plasma Glycerol | Normal | Elevated | Significantly Elevated | Indicates active lipolysis |

| Plasma Glucose | Hyperglycemic (HFD) | Normalized | Normalized | Improved glycemic control |

| Pica Behavior | None | None | None | No nausea/malaise |

Key Insight: The 2.5 mg/kg dose is sufficient for antidepressant-like activity but insufficient for anti-obesity effects. A threshold dose of 5.0 mg/kg (i.p.) is required to trigger significant weight loss and lipolysis.

Safety Signal: Cardiovascular Risk

A critical finding in preclinical evaluation is the acute elevation of blood pressure following single administration. This is likely attributable to the peripheral sympathomimetic effects of DAT inhibition and requires careful formulation or co-dosing strategies in future development.

Part 4: Experimental Protocols

Preparation of Emd 386088 Solution

Objective: Prepare a stable, injectable solution for intraperitoneal (i.p.) administration.

-

Solvent: Dissolve this compound in sterile 0.9% NaCl (saline).

-

Concentration: Adjust concentration to deliver the target dose (e.g., 5 mg/kg) in a volume of 1-2 mL/kg body weight.

-

Stability: Fresh preparation is recommended daily. The hydrochloride salt is generally water-soluble, but sonication may be required for higher concentrations.

High-Fat Diet (HFD) Induced Obesity Workflow

Objective: Validate anti-obesity efficacy in a standardized rodent model.

Step 1: Induction Phase (Weeks 1-10)

-

Subjects: Male Wistar rats (start weight ~200-250g).[1]

-

Diet: Ad libitum access to High-Fat Diet (e.g., 40-60% kcal from fat) vs. Standard Chow control.

-

Validation: Confirm obesity phenotype (significant body weight divergence >20% vs control) before drug administration.

Step 2: Treatment Phase (Weeks 11-14)

-

Grouping: Randomize obese rats into:

-

Group A: Vehicle (Saline, i.p., daily).

-

Group B: Emd 386088 (2.5 mg/kg, i.p., daily).

-

Group C: Emd 386088 (5.0 mg/kg, i.p., daily).

-

-

Dosing Time: Administer 1 hour prior to the onset of the dark phase (active feeding window).

Step 3: Data Collection & Assay

-

Daily: Measure body weight and food intake (weigh hopper).

-

Terminal: Collect trunk blood for metabolic panel.

-

Glucose Assay: Standard colorimetric glucose oxidase method.

-

Lipolysis Assay: Measure free glycerol levels to assess adipose tissue breakdown.

-

Experimental Workflow Diagram

Figure 2: Standardized preclinical workflow for assessing the anti-obesity efficacy of Emd 386088.

Part 5: Challenges & Future Directions

-

Blood-Brain Barrier (BBB) Penetration: Emd 386088 exhibits a high brain/plasma ratio (~19 at 2.5 mg/kg), confirming excellent CNS penetration.[1][2] This validates its utility for targeting hypothalamic receptors but raises concerns about central side effects (e.g., anxiety or insomnia via DAT inhibition).

-

Selectivity vs. 5-HT3: While selective for 5-HT6 over other serotonin subtypes, the moderate affinity for 5-HT3 requires monitoring. 5-HT3 antagonists are anti-emetic, so this off-target effect might actually be beneficial in counteracting nausea, potentially explaining the lack of pica behavior observed.

-

Translational Viability: The pressor effect (increased blood pressure) is the primary barrier to clinical translation. Future medicinal chemistry efforts should focus on:

-

Optimizing the scaffold to reduce peripheral sympathomimetic activity.

-

Developing allosteric modulators that maintain 5-HT6 efficacy while reducing DAT potency.

-

References

-

Jastrzębska-Więsek, M., et al. (2016). "Metabolic and Cardiovascular Benefits and Risks of EMD386088—A 5-HT6 Receptor Partial Agonist and Dopamine Transporter Inhibitor." Neurotoxicity Research.

-

Mattsson, C., et al. (2005). "2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists."[3] Bioorganic & Medicinal Chemistry Letters.

-

Jastrzębska-Więsek, M., et al. (2015). "Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats."[1][2][4] Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Jastrzębska-Więsek, M., et al. (2013). "Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays."[1][2] Pharmacological Reports.

Sources

Navigating the Labyrinth: A Technical Guide to Assessing the Blood-Brain Barrier Penetration of Emd 386088 Hydrochloride

Introduction: The Significance of Central Nervous System Targeting for 5-HT6 Receptor Modulators

The development of therapeutic agents targeting the central nervous system (CNS) is a formidable challenge, primarily due to the highly selective nature of the blood-brain barrier (BBB). The BBB acts as a critical gatekeeper, protecting the brain from systemic circulation. For a drug to exert its effect within the CNS, it must efficiently cross this barrier. Emd 386088 hydrochloride, a potent and selective partial agonist of the 5-HT6 receptor, has demonstrated potential antidepressant-like effects in preclinical studies.[1] The 5-HT6 receptor is predominantly expressed in brain regions associated with cognition and mood, making it a promising target for neuropsychiatric disorders. Therefore, a thorough understanding and robust evaluation of its BBB penetration are paramount for its development as a CNS therapeutic.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the BBB penetration of this compound. We will delve into the theoretical underpinnings of BBB transport, followed by detailed, field-proven methodologies for in vitro and in vivo evaluation. The causality behind experimental choices will be elucidated, ensuring a scientifically rigorous and practically applicable approach.

Physicochemical Properties and Predicted Blood-Brain Barrier Permeability of this compound

The ability of a small molecule to cross the BBB is intrinsically linked to its physicochemical properties. Generally, compounds with low molecular weight, high lipophilicity, a low number of hydrogen bond donors and acceptors, and a small polar surface area are more likely to passively diffuse across the BBB.

Herein, we summarize the key physicochemical properties of Emd 386088:

| Property | Value | Implication for BBB Penetration |

| Molecular Weight | 246.74 g/mol [2] | Favorable (typically < 500 g/mol for passive diffusion) |

| XLogP3 | 2.8[3] | Optimal lipophilicity for membrane partitioning |

| Hydrogen Bond Donors | 2[3] | Favorable (typically ≤ 5) |

| Hydrogen Bond Acceptors | 1[3] | Favorable (typically ≤ 10) |

| Polar Surface Area | 27.8 Ų[3] | Favorable (typically < 90 Ų for good BBB penetration) |

| Chemical Structure | Cc1c(C2=CCNCC2)c3cc(ccc3[nH]1)Cl[2] | The indole and tetrahydropyridine moieties contribute to its overall properties. |

Table 1: Physicochemical properties of Emd 386088 and their implications for blood-brain barrier penetration.

Based on these properties, Emd 386088 is predicted to have good passive permeability across the BBB. However, experimental validation is crucial to confirm this and to investigate the potential involvement of active transport mechanisms.

In Vitro Assessment of Blood-Brain Barrier Penetration

In vitro models offer a high-throughput and cost-effective means for the initial screening of BBB permeability. These models provide valuable insights into a compound's intrinsic ability to cross a simplified biological barrier.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based in vitro model that assesses the passive permeability of a compound across an artificial lipid membrane mimicking the BBB.[4]

Sources

- 1. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. EMD-386088 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

Methodological & Application

Application Note: Pharmacological Rescue in the Olfactory Bulbectomy (OBX) Model using EMD 386088 Hydrochloride

Abstract & Scientific Rationale

The Olfactory Bulbectomy (OBX) in rodents is a validated model of agitated depression, characterized by neurochemical, hormonal, and immune dysregulation mirroring human major depressive disorder (MDD). Unlike stress-induced models, OBX produces a "bulbectomy syndrome" involving chronic hyperactivity, cognitive deficits, and cholinergic/serotonergic system downregulation.

EMD 386088 hydrochloride is a highly selective, high-affinity 5-HT₆ receptor partial agonist . While 5-HT₆ antagonists are often studied for cognitive enhancement, EMD 386088 provides a critical probe for investigating the paradoxical antidepressant and pro-cognitive effects of 5-HT₆ activation. This protocol details the surgical generation of the OBX model and the subsequent application of EMD 386088 to reverse behavioral deficits, specifically targeting the cAMP-PKA-CREB signaling cascade.

Compound Profile & Preparation[1][2]

| Property | Specification |

| Compound Name | This compound |

| Chemical Name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride |

| Mechanism | 5-HT₆ Receptor Partial Agonist ( |

| Solubility | Soluble in DMSO (>20 mg/mL); Water/Saline (variable, requires sonication/warming) |

| Appearance | Off-white to pale yellow solid |

Preparation Protocol for In Vivo Administration

Target Dose: 2.5 mg/kg (Chronic) or 5.0 mg/kg (Acute) Route: Intraperitoneal (i.p.) Vehicle: 0.9% Physiological Saline (preferred) or 5% DMSO in Saline if solubility is resistant.

-

Calculate Mass: For a 2.5 mg/kg dose in a 300g rat, you require 0.75 mg per injection.

-

Stock Solution: Dissolve EMD 386088 HCl in a minimal volume of sterile water or DMSO.

-

Dilution: Dilute with 0.9% sterile saline to achieve a final injection volume of 2 mL/kg (e.g., 1.25 mg/mL concentration).

-

PH Adjustment: Ensure pH is near 7.4; extreme acidity can cause peritoneal irritation affecting behavioral readouts.

-

Storage: Prepare fresh daily. Protect from light.

Experimental Workflow (Timeline)

The validity of the OBX model depends on a strict recovery period to allow neurodegeneration and behavioral phenotype development (the "Bulbectomy Syndrome").

Figure 1: Experimental timeline. Note that drug treatment typically begins 2 weeks post-surgery to treat the established deficit.

Surgical Protocol: Olfactory Bulbectomy

Subject: Male Wistar or Sprague-Dawley rats (200–250 g).

Step-by-Step Procedure

-

Anesthesia: Induce with Isoflurane (5% induction, 2-3% maintenance) or Ketamine/Xylazine (IP).

-

Preparation: Shave the dorsal skull surface; apply antiseptic (Betadine). Secure animal in a stereotaxic frame.

-

Incision: Make a midline incision to expose the skull. Retract skin.

-

Drilling: Drill two burr holes (2 mm diameter) at coordinates: 8 mm anterior to Bregma , 2 mm lateral to the midline (bilateral).

-

Aspiration (Critical Step):

-

Use a blunt hypodermic needle or glass pipette connected to a vacuum pump.

-

Lower the tip into the burr hole and aspirate the olfactory bulbs by suction.

-

Caution: Avoid damaging the frontal cortex (posterior) or the cribriform plate (ventral). Damage to the frontal cortex creates a lesion model, not the OBX model.

-

-

Hemostasis: Fill the cavity with a hemostatic sponge (Gelfoam) to prevent blood accumulation.

-

Closure: Close the wound with surgical staples or sutures. Apply topical antibiotic.[1]

-

Sham Control: Perform the same steps (incision, drilling) but do not aspirate the bulbs.

Mechanistic Rationale: 5-HT₆ Signaling

EMD 386088 acts as a partial agonist.[2][3] In the context of OBX, where cAMP signaling is often compromised, EMD 386088 restores plasticity via the Gs-protein pathway.

Figure 2: Signal transduction pathway. EMD 386088 stimulates the 5-HT₆ receptor, increasing cAMP levels which are critical for restoring BDNF expression often reduced in the OBX model.

Behavioral Validation & Expected Results[5]

A. Open Field Test (Locomotor Activity)

The hallmark of OBX is hyperactivity in a novel environment, attributed to a failure of habituation.

-

Protocol: Place rat in a 1m x 1m arena. Record ambulation (distance moved) for 5 minutes.

-

Expected Outcome:

-

Sham + Vehicle: Normal exploration, habituates quickly.

-

OBX + Vehicle: Significantly increased ambulation (Hyperactivity).

-

OBX + EMD 386088 (2.5 mg/kg):Normalization of locomotor activity to Sham levels.

-

B. Passive Avoidance (Cognitive Deficit)

OBX rats display deficits in learning to avoid aversive stimuli.

-

Protocol: Step-through passive avoidance. Day 1: Training (shock upon entering dark compartment). Day 2: Retention test.

-

Expected Outcome:

-

OBX + Vehicle: Low latency to enter dark compartment (poor memory).

-

OBX + EMD 386088: Increased latency (improved memory retention).

-

Data Summary Table (Representative Trends)

| Group | Treatment | Open Field (Ambulation) | Passive Avoidance (Latency) |

| Sham | Saline | Baseline (100%) | High (>180s) |

| OBX | Saline | High (~160%) | Low (<30s) |

| OBX | EMD 386088 (2.5 mg/kg) | Restored (~110%) | Improved (>120s) |

Troubleshooting & Self-Validation

To ensure scientific integrity, the following controls are mandatory:

-

Histological Exclusion:

-

After behavioral testing, sacrifice animals and inspect the olfactory bulbs.[3]

-

Rule: Any animal with >20% bulbar tissue remaining must be excluded from analysis.

-

Rule: Any animal with damage to the frontal cortex (visible necrosis posterior to the bulbs) must be excluded.

-

-

The "Anosmia" Control:

-

OBX causes loss of smell. Ensure that behavioral effects are not solely due to anosmia.[4] (Note: EMD 386088 effects on depression are distinct from anosmia, as peripheral anosmia does not induce the hyperactive phenotype).

-

-

Dose Linearity:

-

EMD 386088 has a bell-shaped dose-response curve in some assays. If 2.5 mg/kg fails, titrate between 1.0 and 5.0 mg/kg. High doses (>10 mg/kg) may induce non-specific sedation.

-

References

-

Jastrzębska-Więsek, M., et al. (2015). Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats.[2] Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Mattsson, C., et al. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists.[2] Bioorganic & Medicinal Chemistry Letters.

-

Kelly, J. P., et al. (1997). The olfactory bulbectomized rat as a model of depression: an update. Pharmacology & Therapeutics.

-

Svenningsson, P., et al. (2007). Biochemical and behavioral evidence for antidepressant-like effects of 5-HT6 receptor stimulation. Journal of Neuroscience.

Sources

- 1. The Olfactory Bulbectomy Model of Depression: Brief History, Current Status and Critique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The olfactory bulbectomised rat as a model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Emd 386088 Hydrochloride Solubility and Handling

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Understanding Emd 386088 Hydrochloride

This compound is a potent and selective partial agonist of the serotonin 5-HT6 receptor, with an EC50 of 1.0 nM. Its selectivity profile shows significantly lower affinity for other serotonin receptor subtypes, making it a valuable tool for investigating the physiological and pathological roles of the 5-HT6 receptor. This receptor is predominantly expressed in the central nervous system, and its modulation has been implicated in cognitive processes, mood regulation, and the pathophysiology of various neurological and psychiatric disorders.[1] Consequently, this compound is frequently utilized in preclinical research to explore its potential therapeutic effects, including antidepressant-like and anxiolytic-like activities.[2]

Accurate and reproducible experimental outcomes are critically dependent on the correct preparation and handling of this compound. This guide provides a comprehensive overview of the solubility of this compound in commonly used laboratory solvents, detailed protocols for the preparation of stock and working solutions, and best practices for storage to ensure solution integrity and experimental validity.

Mechanism of Action: A Brief Overview

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade can modulate the activity of various downstream effectors, influencing neuronal excitability and neurotransmitter release. As a partial agonist, Emd 386088 binds to and activates the 5-HT6 receptor, but with a lower intrinsic efficacy compared to the endogenous ligand, serotonin. This pharmacological profile allows for a nuanced modulation of the 5-HT6 signaling pathway, which is crucial for studying its complex role in the brain.

Caption: Signaling pathway of Emd 386088 at the 5-HT6 receptor.

Solubility Characteristics of this compound

The solubility of a compound is a critical parameter for the design of both in vitro and in vivo experiments. This compound, being a salt, exhibits favorable solubility in polar solvents. The following table summarizes the maximum reported solubility in two commonly used laboratory solvents.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMSO | 28.32 | 100 |

| Water | 7.08 | 25 |

| Data sourced from Tocris Bioscience. |

Expert Insights:

-

DMSO as the Primary Stock Solvent: Due to its significantly higher solubilizing capacity, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. This allows for minimal solvent addition to aqueous experimental systems, thereby reducing the potential for solvent-induced artifacts.

-

Water for In Vivo and Working Solutions: The moderate aqueous solubility of this compound makes it suitable for direct dissolution in water or aqueous buffers for the preparation of working solutions for many in vitro assays and for direct administration in in vivo studies.[2]

Protocols for Solution Preparation

Adherence to meticulous preparation protocols is paramount to ensure the accuracy of the compound's concentration and to minimize degradation.

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol is designed for preparing a high-concentration primary stock solution.

Materials:

-

This compound (Molecular Weight: 283.2 g/mol )

-

Anhydrous, research-grade DMSO

-

Sterile, amber glass vial or a clear vial wrapped in aluminum foil

-

Calibrated analytical balance

-

Calibrated micropipettes

Procedure:

-

Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the solid compound.

-

Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh 28.32 mg.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

-

Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in dissolution if necessary. Ensure the solution is clear and free of any particulate matter before use.

-

Storage: Store the stock solution as described in the "Stability and Storage" section below.

Protocol 2: Preparation of a 25 mM Aqueous Stock Solution

This protocol is suitable for creating a stock solution for direct use in aqueous-based assays or for further dilution.

Materials:

-

This compound

-

Sterile, purified water (e.g., Milli-Q or equivalent) or a suitable aqueous buffer (e.g., PBS, pH 7.4)

-

Sterile, amber glass vial or a clear vial wrapped in aluminum foil

-

Calibrated analytical balance

-

Calibrated micropipettes

Procedure:

-

Equilibration: As with the DMSO protocol, allow the compound to reach room temperature before opening the vial.

-

Weighing: Weigh the desired amount of this compound. To prepare 1 mL of a 25 mM stock solution, weigh 7.08 mg.

-

Dissolution: Add the appropriate volume of sterile water or buffer to the compound.

-

Solubilization: Cap the vial and vortex vigorously. Sonication in a water bath for 5-10 minutes may be required to achieve complete dissolution. Visually inspect the solution to ensure no solid material remains.

-

pH Check (Optional but Recommended): For unbuffered aqueous solutions, it is advisable to check the pH. As a hydrochloride salt of a weak base, the solution will likely be slightly acidic. If a specific pH is required for your assay, use an appropriate buffer system.

-

Storage: Use aqueous solutions fresh whenever possible. If storage is necessary, follow the guidelines in the "Stability and Storage" section.

Caption: Workflow for preparing this compound solutions.

Stability and Storage Recommendations

While specific long-term stability data for this compound in solution is not extensively published, the following recommendations are based on general chemical principles for indole derivatives and hydrochloride salts, as well as supplier guidelines.

| Solution Type | Storage Temperature | Recommended Duration | Key Considerations |

| Solid Compound | Room Temperature (desiccated) | Up to 6 months | Protect from moisture and light. |

| DMSO Stock Solution | -20°C or -80°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use amber vials or protect from light. |

| Aqueous Solution | 2-8°C | Prepare fresh daily | Prone to degradation. If short-term storage is necessary, protect from light and use within 24 hours. |

Self-Validating System for Solution Integrity:

-

Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change. If observed, the solution should be discarded.

-

Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for DMSO stock solutions, as this can accelerate degradation. It is highly recommended to prepare single-use aliquots.

-

Light Sensitivity: Indole-containing compounds can be susceptible to photodegradation. Always store solutions in light-protecting vials or wrapped in foil.

-

pH Considerations: The stability of hydrochloride salts in aqueous solutions can be pH-dependent. For long-term experiments, the use of a stable buffer system is advised.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the 5-HT6 receptor. Its solubility profile allows for flexible preparation of stock and working solutions in both DMSO and aqueous media. By following the detailed protocols and storage recommendations outlined in this guide, researchers can ensure the integrity and accurate concentration of their experimental solutions, leading to more reliable and reproducible scientific findings. It is always recommended to consult the supplier's datasheet for the most up-to-date information for a specific batch of the compound.

References

-

Jastrzębska-Więsek, M., et al. (2015). Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats. Pharmacological Reports, 67(6), 1155-1162. Available at: [Link]

-

Nikiforuk, A. (2015). The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration. Psychopharmacology, 232(11), 1999-2007. Available at: [Link]

Sources

Application Notes and Protocols: Investigating the Dichotomy of Acute vs. Chronic Emd 386088 Hydrochloride Administration

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide to understanding and experimentally dissecting the distinct pharmacological effects of the selective 5-HT6 receptor partial agonist, Emd 386088 hydrochloride, under both acute and chronic administration paradigms. This document is designed to equip researchers with the foundational knowledge and practical protocols to investigate its therapeutic potential, particularly in the context of neuropsychiatric disorders such as depression and anxiety.

Introduction: The Enigmatic Role of the 5-HT6 Receptor and the Promise of Emd 386088

The 5-hydroxytryptamine-6 (5-HT6) receptor, a Gs protein-coupled receptor predominantly expressed in the central nervous system, has emerged as a compelling target for the treatment of cognitive and psychiatric disorders.[1] Intriguingly, both agonists and antagonists of this receptor have demonstrated potential therapeutic efficacy, creating a complex but fascinating area of research.[2] this compound is a potent and selective 5-HT6 receptor partial agonist that has shown significant antidepressant- and anxiolytic-like effects in preclinical models.[3][4] Understanding the differential outcomes of its short-term versus long-term administration is crucial for elucidating its mechanism of action and predicting its clinical utility.

This guide will navigate the nuances of designing and executing preclinical studies to compare the acute and chronic effects of Emd 386088, focusing on behavioral, neurochemical, and cellular endpoints.

Mechanism of Action: Beyond Simple Receptor Activation

Emd 386088's primary mechanism of action is its partial agonism at the 5-HT6 receptor.[2] This interaction initiates a cascade of intracellular signaling events.

Primary Signaling Pathway: Gs-cAMP Cascade

The 5-HT6 receptor is canonically coupled to a Gs alpha subunit, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[5][6] This elevation in cAMP can lead to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets, including transcription factors like cAMP response element-binding protein (CREB), which is critically involved in neuronal plasticity and long-term memory formation.[5]

Interacting Signaling Pathways: A Complex Network

Recent research has unveiled a more intricate signaling network associated with the 5-HT6 receptor, including interactions with:

-

Mammalian Target of Rapamycin (mTOR) Pathway: The 5-HT6 receptor can engage the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1]

-

Cyclin-Dependent Kinase 5 (Cdk5) Signaling: The receptor has been shown to activate Cdk5 signaling, playing a role in neuronal migration and neurite growth.[1]

-

Modulation of Cholinergic and Glutamatergic Systems: The effects of 5-HT6 receptor modulation are also mediated, in part, by its influence on cholinergic and glutamatergic neurotransmission, both of which are vital for cognitive function.[7][8]

-

Dopaminergic System Involvement: The antidepressant-like effects of Emd 386088 have been linked to the activation of the dopaminergic system.[4][9]

The following diagram illustrates the primary and interacting signaling pathways of the 5-HT6 receptor.

Caption: 5-HT6 Receptor Signaling Pathways.

Comparative Analysis: Acute vs. Chronic Administration

The temporal dimension of Emd 386088 administration is a critical variable that dictates its ultimate pharmacological impact.

| Parameter | Acute Administration | Chronic Administration | Key Considerations & Rationale |

| Primary Effect | Rapid onset of antidepressant- and anxiolytic-like behaviors.[3][4] | Sustained therapeutic effects, potentially with neuroadaptive changes.[3] | Acute effects may be driven by immediate receptor activation and downstream signaling, while chronic effects likely involve alterations in gene expression and receptor sensitivity. |

| Dosage | Typically 2.5 - 5 mg/kg, i.p.[3] | Typically 2.5 mg/kg/day, i.p. for 14 days.[3] | Higher acute doses may be used to elicit a robust, immediate response. Lower chronic doses are often used to maintain therapeutic levels while minimizing potential side effects and receptor desensitization. |

| Behavioral Readouts | Forced Swim Test, Elevated Plus Maze, Novelty Suppressed Feeding.[3][4] | Olfactory Bulbectomy Model, Chronic Mild Stress Model, Splash Test.[3] | Acute tests assess immediate behavioral responses, while chronic models are more representative of the long-term neurobiological changes associated with depression. |

| Neurochemical Correlates | Increased dopamine metabolism in brain regions like the hippocampus, nucleus accumbens, and striatum.[4] | Potential for receptor desensitization or downregulation, alterations in downstream signaling pathways (e.g., CREB phosphorylation), and changes in neurotransmitter turnover. | Chronic administration may lead to homeostatic adaptations in the brain, which are crucial to understand for long-term treatment efficacy. |

| Molecular Mechanisms | Direct stimulation of 5-HT6 receptors leading to immediate downstream signaling.[3] | Potential for long-term changes in gene expression, neurogenesis, and synaptic plasticity. | Investigating molecular changes is key to understanding the sustained therapeutic effects of chronic treatment. |

Experimental Protocols

The following protocols provide a framework for investigating the acute and chronic effects of Emd 386088. All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[10]

Drug Preparation and Administration

-

Compound: this compound

-

Vehicle: Dissolve in sterile 0.9% saline or distilled water.[4]

-

Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents.[3][4]

-

Volume: Administer at a volume of 1-2 mL/kg body weight.[4]

Acute Administration Protocol: Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant-like activity.[11][12]

-

Objective: To assess the immediate antidepressant-like effects of Emd 386088.

-

Animals: Male Wistar rats or C57BL/6 mice are commonly used.

-

Procedure:

-

Habituation: Acclimate animals to the testing room for at least 60 minutes prior to the test.[11]

-

Drug Administration: Administer Emd 386088 (e.g., 5 mg/kg, i.p.) or vehicle 30 minutes before the test.[3][4]

-

Test Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.[13]

-

Test Session: Gently place the animal into the cylinder for a 6-minute session.[12][14]

-

Data Acquisition: Videotape the session for later analysis. The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[12][14]

-

Analysis: Compare the immobility time between the Emd 386088-treated group and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

Caption: Acute Administration Workflow: Forced Swim Test.

Chronic Administration Protocol: Olfactory Bulbectomy (OBX) Model

The OBX model is a well-established surgical model of depression that is sensitive to chronic, but not acute, antidepressant treatment.[2][3]

-

Objective: To assess the antidepressant-like effects of chronic Emd 386088 administration.

-

Animals: Male Sprague-Dawley or Wistar rats are typically used.

-

Procedure:

-

Surgery:

-

Anesthetize the animal (e.g., ketamine/xylazine cocktail).[15][16]

-

Expose the skull and drill two small holes over the olfactory bulbs.[15][16]

-

Aspirate the olfactory bulbs. Sham-operated animals undergo the same procedure without bulb removal.[15][17]

-

Close the wound and allow for a 14-day recovery period.[17]

-

-

Chronic Drug Administration:

-

Beginning on day 15 post-surgery, administer Emd 386088 (e.g., 2.5 mg/kg/day, i.p.) or vehicle daily for 14 consecutive days.[3]

-

-

Behavioral Testing:

-

On day 29, conduct behavioral tests to assess depressive-like behaviors. A common test in the OBX model is the open field test to measure hyperactivity, which is a characteristic of OBX animals and is reversed by chronic antidepressant treatment.[3]

-

Open Field Test: Place the animal in the center of an open field arena (e.g., 100 cm x 100 cm) and record its activity for a set period (e.g., 10 minutes). Key measures include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

-

Analysis: Compare the behavioral parameters of the OBX-vehicle, OBX-Emd 386088, and sham-vehicle groups. A reversal of OBX-induced hyperactivity by chronic Emd 386088 treatment is indicative of an antidepressant-like effect.

-

Caption: Chronic Administration Workflow: Olfactory Bulbectomy Model.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the experimental outcomes, it is imperative to incorporate self-validating systems within the protocols:

-

Positive Controls: In each behavioral assay, include a group treated with a known antidepressant (e.g., a selective serotonin reuptake inhibitor for the FST, a tricyclic antidepressant for the OBX model) to validate the sensitivity of the model.

-

Dose-Response Studies: Conduct dose-response experiments for both acute and chronic administration to establish the optimal therapeutic window for Emd 386088.

-

Pharmacokinetic Analysis: Correlate behavioral effects with plasma and brain concentrations of Emd 386088 to ensure that the observed effects are not due to differences in drug exposure.

-

Blinded Experiments: All behavioral scoring and data analysis should be performed by an experimenter who is blind to the treatment conditions to minimize bias.

Conclusion and Future Directions

The distinction between acute and chronic administration of this compound is not merely a temporal consideration but a fundamental aspect of its pharmacology. Acute administration provides insights into the immediate neurochemical and behavioral consequences of 5-HT6 receptor engagement, while chronic studies are essential for modeling the long-term neuroadaptive changes that may underlie its sustained therapeutic effects.

Future research should focus on a more granular analysis of the differential impact of acute versus chronic Emd 386088 on the intricate signaling networks downstream of the 5-HT6 receptor. Elucidating these time-dependent molecular changes will be paramount in fully understanding the therapeutic potential of this promising compound and in guiding its development for the treatment of neuropsychiatric disorders.

References

-

Jastrzębska-Więsek, M., Siwek, A., Partyka, A., et al. (2015). Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(10), 1103-1114. [Link]

-

Svenningsson, P., et al. (2013). 5-HT6 receptor agonism facilitates emotional learning. Frontiers in Behavioral Neuroscience, 7, 17. [Link]

-

Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]

-

Jastrzębska-Więsek, M., Siwek, A., Kazek, G., et al. (2013). Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays. Pharmacological Reports, 65(4), 998-1005. [Link]

-

Wesołowska, A., Nikiforuk, A., & Stachowicz, K. (2011). The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration. Psychopharmacology, 217(3), 411-418. [Link]

-

Bockaert, J., Compan, V., & Marin, P. (2020). The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies. Neuropharmacology, 172, 108107. [Link]

-

Khoury, R., Grysman, N., Gold, J., Patel, K., & Grossberg, G. T. (2018). The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update. Expert Opinion on Investigational Drugs, 27(4), 377-384. [Link]

-

Marcos, B., Chover, A., & Meneses, A. (2008). Signalling pathways associated with 5-HT 6 receptors: relevance for cognitive effects. British Journal of Pharmacology, 155(4), 451-461. [Link]

-

Jastrzębska-Więsek, M., Siwek, A., Partyka, A., et al. (2017). Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(1), 37-49. [Link]

-

Adamson, A., Smith, A., & De Miranda, B. R. (2025). Forced Swim Test Protocol. protocols.io. [Link]

-

Carr, G. V., Schechter, L. E., & Lucki, I. (2011). 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. Neuropsychopharmacology, 36(7), 1369-1379. [Link]

-

Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. In Behavioral analysis of knockout and transgenic mice (pp. 115-123). Humana Press. [Link]

-

Nikiforuk, A. (2015). Selective 5-HT6 Receptor Ligands (Agonist and Antagonist) Show Different Effects on Antipsychotic Drug-Induced Metabolic Dysfunctions in Rats. Pharmaceuticals, 8(3), 566-581. [Link]

-

Jastrzębska-Więsek, M., Siwek, A., Partyka, A., et al. (2016). Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(7), 737-747. [Link]

-

NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

-

Wikipedia. (2023, December 1). 5-HT6 receptor. [Link]

-

Ortiz-Jurado, G., et al. (2021). Olfactory bulbectomy induces nociceptive alterations associated with gliosis in male rats. Brain, Behavior, and Immunity, 95, 237-249. [Link]

-

Song, C., & Leonard, B. E. (2023). Olfactory Bulbectomy Model of Depression Lowers Responding for Food in Male and Female Rats: The Modulating Role of Caloric Restriction and Response Requirement. International Journal of Molecular Sciences, 24(18), 13867. [Link]

-

ResearchGate. (n.d.). 5-HT6 receptor signaling pathways. [Link]

-

Understanding Animal Research. (n.d.). Factsheet on the forced swim test. [Link]

-

protocols.io. (2025, October 7). Olfactory bulbectomy. [Link]

Sources

- 1. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The olfactory bulbectomy disease model: A Re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. lasa.co.uk [lasa.co.uk]

- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Olfactory bulbectomy induces nociceptive alterations associated with gliosis in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Olfactory bulbectomy [protocols.io]

- 17. Olfactory Bulbectomy Model of Depression Lowers Responding for Food in Male and Female Rats: The Modulating Role of Caloric Restriction and Response Requirement [mdpi.com]

Troubleshooting & Optimization

Inconsistent results with Emd 386088 hydrochloride experiments

Topic: Troubleshooting Inconsistent Experimental Results Target Audience: Researchers in Neuropharmacology and Drug Discovery

Introduction: The "Hidden" Variables in 5-HT6 Agonism

Welcome to the Technical Support Center. If you are observing inconsistent data with EMD 386088 hydrochloride (also known as 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride), you are likely facing one of three common challenges: physicochemical instability , biphasic dose-response profiles , or assay-specific receptor coupling efficiency .[1]

As a Senior Application Scientist, I have structured this guide to move beyond basic "tips" and address the mechanistic causality of these failures. This compound is a potent, selective 5-HT6 receptor agonist (

Module 1: Chemical Integrity & Solubility (Pre-Analytical)

Q: My stock solution turned slightly yellow/cloudy, and potency dropped. What happened?

A: You are likely seeing oxidative dehydrogenation or salt disproportionation.

Technical Explanation: EMD 386088 contains a tetrahydropyridine moiety.[1][2][3] This structural feature is metabolically and chemically susceptible to dehydrogenation (oxidation) to form the corresponding pyridinium species, which is inactive at the 5-HT6 receptor.[1] Furthermore, as a hydrochloride salt, the compound is hygroscopic. If stored in a non-desiccated environment, it absorbs moisture, altering the molecular weight basis for your molar calculations.

Troubleshooting Protocol: Stock Preparation

-

Solvent Choice:

-

Storage Rule:

-

Visual Check: The solution must be clear and colorless. Yellowing indicates oxidation.[1]

Data Table 1: Solubility & Stability Profile

| Parameter | Specification | Notes |

| Molecular Weight | 283.2 g/mol | Includes HCl.[1][4][5][6] Use this for Molar calcs. |

| Water Solubility | ~25 mM (7 mg/mL) | pH dependent.[1] Acidic pH maintains solubility.[1] |

| DMSO Solubility | ~100 mM (28 mg/mL) | Preferred for stock solutions.[1] |

| Stability Risk | Oxidation (Dehydrogenation) | Tetrahydropyridine ring is sensitive to air/light.[1] |

Module 2: In Vitro Assay Optimization

Q: I see high variability in

A: 5-HT6 receptors exhibit high constitutive activity, and EMD 386088 can act as a partial agonist depending on receptor reserve. [1]

Technical Explanation:

The 5-HT6 receptor is

Visualization: 5-HT6 Signaling Pathway Figure 1: The Gs-coupled pathway activated by EMD 386088.[1] Note the downstream amplification of cAMP, which is the readout for most in vitro assays.

Caption: EMD 386088 binds 5-HT6, activating Gs-protein, which stimulates Adenylyl Cyclase to convert ATP to cAMP.[1][2][3][4][7]

Troubleshooting Guide: In Vitro

-

Check Receptor Density: If

is declining, check expression levels. EMD 386088 requires a sufficient receptor reserve to show full agonism.[1] -

Add PDE Inhibitors: Ensure IBMX (phosphodiesterase inhibitor) is present in the assay buffer to prevent cAMP degradation, maximizing the signal window.

Module 3: In Vivo Dosing & The "Disappearing" Effect

Q: The drug worked at 5 mg/kg, but lost effect at 10 mg/kg. Is my batch bad?

A: No. You are likely observing a Bell-Shaped (Biphasic) Dose-Response Curve. [1]

Technical Explanation: This is the most common source of "inconsistency" in behavioral studies (e.g., Forced Swim Test, Novel Object Recognition). 5-HT6 agonists often display an inverted U-shaped dose-response.[1]

-

Mechanism: At higher doses, off-target binding (e.g., 5-HT3 receptors,

nM) or recruitment of desensitization pathways (GRK/beta-arrestin) may counteract the therapeutic effect.[1] -

Therapeutic Window: The effective window is narrow, typically 2.5 mg/kg to 5 mg/kg (i.p.) in rats.

Data Table 2: Selectivity Profile (Critical for Dosing)

| Receptor | Affinity ( | Implication |

| 5-HT6 | ~ 1.0 nM | Primary Target (High Potency) |

| 5-HT3 | 34 nM | Moderate Affinity (Potential confounder at high doses) |

| 5-HT1A | > 500 nM | Low risk of interference |

| 5-HT2A | > 200 nM | Low risk of interference |

| 5-HT7 | > 3000 nM | Negligible |

Visualization: In Vivo Troubleshooting Workflow Figure 2: Decision tree for troubleshooting in vivo inconsistencies.

Caption: Logic flow for addressing loss of efficacy. Note the critical impact of dosing windows and pharmacokinetics.

Module 4: Pharmacokinetics (PK) & Vehicle Selection

Q: What vehicle should I use for i.p. injection?

A: Saline is usually sufficient, but solubility can be improved with minimal DMSO.

-

Standard Protocol: Dissolve in 0.9% sterile saline. If precipitation occurs, predissolve in 1-2% DMSO, then dilute with saline.[1]

-

PK Warning: EMD 386088 has a short half-life (

min in rats) and rapid brain penetration ( -

Impact: Behavioral testing must occur shortly after dosing (typically 30-60 minutes).[1] Testing at 4+ hours will yield negative results due to clearance.[1]

References

-

Mattsson, C., et al. (2005). "2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists."[1][3] Bioorganic & Medicinal Chemistry Letters, 15(19), 4230-4234.[1]

-

Jastrzębska-Więsek, M., et al. (2016). "EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats."[1] Naunyn-Schmiedeberg's Archives of Pharmacology, 389, 839–849.[1]

-

PubChem Database. "Compound Summary: this compound."[1][4] National Center for Biotechnology Information.[1] [1][4]

-

Tocris Bioscience. "Product Information: this compound."[1]

Sources

- 1. 1H-Indole, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1) | C14H16Cl2N2 | CID 56972198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 5-HT6 Receptors | Tocris Bioscience [tocris.com]

- 5. scbt.com [scbt.com]

- 6. rndsystems.com [rndsystems.com]

- 7. EMD-386088 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Emd 386088 hydrochloride stability in solution over time

Welcome to the technical support center for Emd 386088 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common questions regarding the stability of this compound in solution. Our goal is to equip you with the necessary information to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound is soluble in both aqueous and organic solvents. According to supplier technical data, it is soluble to 25 mM in water and to 100 mM in DMSO[1].

Expert Insight: The choice of solvent is critical and should be dictated by your experimental design. For cell-based assays, DMSO is a common choice for preparing concentrated stock solutions, which are then further diluted in aqueous media. For in vivo studies, a biocompatible solvent system is necessary. Always consider the potential physiological effects of the solvent at its final concentration in your experiment[2].

Q2: What is the recommended storage condition for solid this compound?

The solid form of this compound should be stored desiccated at room temperature[1]. Proper desiccation is crucial to prevent the uptake of moisture, which can affect the compound's stability and weighing accuracy[3].

Q3: How should I store solutions of this compound?

Several suppliers advise against the long-term storage of this compound in solution and recommend using it soon after preparation[4]. If short-term storage is necessary, it is best practice to store solutions at -20°C or lower and protect them from light[5]. Repeated freeze-thaw cycles should be avoided as they can degrade the compound[5].

Causality Behind the Recommendation: Liquid dosage forms are generally more prone to degradation than solid forms due to factors like hydrolysis[6]. For many research compounds, especially those in solution, storing at low temperatures (-20°C or -80°C) slows down chemical degradation processes[5][7].

Q4: What factors can affect the stability of this compound in solution over time?

The stability of this compound in solution can be influenced by several factors:

-

Temperature: Higher temperatures accelerate the rate of chemical degradation reactions such as hydrolysis and oxidation[6][8]. Storing solutions at refrigerated or frozen temperatures is a common practice to enhance stability[7][9].

-

pH: The pH of the solution can significantly impact the stability of drugs, with many compounds being most stable within a specific pH range[8]. For hydrochloride salts, changes in pH can affect the ionization state of the molecule, potentially leading to degradation.

-

Light: Exposure to light, particularly UV light, can cause photodegradation of sensitive compounds[6][8]. It is advisable to store solutions in amber vials or protect them from light.

-

Oxidation: Dissolved oxygen can lead to oxidative degradation. While specific data for this compound is not available, purging solutions with an inert gas like nitrogen or argon can be a precautionary measure for sensitive compounds[2].

-

Container and Closure System: The type of storage container can impact stability. It's important to use containers made of inert materials to prevent leaching or adsorption of the compound[6].

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps |

| Precipitation in solution upon storage | - Exceeded solubility limit- Solvent evaporation- Temperature-dependent solubility | - Gently warm the solution to see if the precipitate redissolves.- Ensure the storage container is tightly sealed to prevent evaporation.- Confirm the storage temperature is appropriate for the solvent used. For aqueous solutions, do not store below their freezing point unless cryoprotectants are used. |

| Inconsistent experimental results | - Degradation of the compound in solution- Inaccurate initial concentration due to improper weighing or dissolution | - Prepare fresh solutions for each experiment.- Perform a concentration check of your stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy) if possible.- Ensure the solid compound is fully dissolved before making further dilutions. |

| Change in color of the solution | - Degradation of the compound- Contamination | - Discard the solution and prepare a fresh batch.- Ensure proper aseptic techniques if sterility is required for your experiments. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (M.Wt: 283.2 g/mol )[1]

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes

Procedure:

-

Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

-

Weigh: Accurately weigh a precise amount of the solid compound. For example, to prepare 1 mL of a 10 mM solution, you would need 2.832 mg of this compound.

-

Dissolve: Add the appropriate volume of anhydrous DMSO to the solid compound.

-

Mix: Vortex or sonicate the solution until the solid is completely dissolved.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

-

Store: Store the aliquots at -20°C or -80°C, protected from light.

Diagram: Workflow for Preparing Stock Solutions

Caption: Workflow for preparing stock solutions of this compound.

Protocol 2: Designing a Short-Term Stability Study

To assess the stability of your prepared solutions under your specific experimental conditions, a short-term stability study is recommended.

Objective: To determine the degradation of this compound in a specific solvent and at a specific storage temperature over a defined period.

Methodology:

-

Prepare Solution: Prepare a fresh solution of this compound at the desired concentration.

-

Initial Analysis (T=0): Immediately analyze an aliquot of the solution to determine the initial concentration. This will be your baseline. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is ideal as it can separate the parent compound from potential degradation products[7][9][10].

-

Store Samples: Store the remaining aliquots under the desired conditions (e.g., 4°C, room temperature, -20°C). Protect from light.

-

Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), retrieve an aliquot and analyze it using the same analytical method.

-

Data Analysis: Compare the concentration of this compound at each time point to the initial concentration. A common stability limit is retaining at least 90% of the initial concentration[9].

Diagram: Logic for Stability Assessment

Caption: Decision-making workflow for assessing solution stability.

References

-

Long-term stability of ready-to-use 1-mg/mL midazolam solution. PubMed. Available from: [Link]

-

Stability of Reconstituted Methohexital Sodium. PubMed. Available from: [Link]

-

EMD-386088 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

-